tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[331]nonane-7-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azabicyclo nonane framework provides a rigid structure that can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- (MESO-1R,5S,9S)-tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Uniqueness
tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications in scientific research.
Properties
CAS No. |
1280214-64-3 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
InChI Key |
GFLBASJQJLQUMN-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2O |
Origin of Product |
United States |
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